2-[(1S)-1-azidopropyl]pyridine
Description
Significance of Chiral Azido (B1232118) Moieties in Contemporary Molecular Design
The chiral azido moiety is a highly valuable functional group in organic chemistry for several reasons. Firstly, the azide (B81097) group is a versatile precursor to chiral amines. Through reduction, typically achieved by methods such as catalytic hydrogenation or Staudinger reaction, the azido group is cleanly converted to a primary amine while preserving the adjacent stereocenter. This provides a reliable route to enantiomerically pure amines, which are ubiquitous in pharmaceuticals, agrochemicals, and chiral catalysts.
Secondly, the azide functionality is a key player in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole rings, which are stable, aromatic linkers used to connect different molecular fragments. The ability of chiral azides to participate in these reactions opens up avenues for the construction of complex chiral molecules, including bioconjugates and functional materials. Furthermore, the azide group can participate in various other transformations, such as cycloadditions with alkenes and nitriles, and reactions with phosphines to form aza-ylides, further highlighting its synthetic utility.
Multifaceted Role of the Pyridine (B92270) Scaffold in Complex Chemical Architectures and Methodologies
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. As a heteroaromatic system, it imparts specific electronic properties and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding to biological targets. The nitrogen atom in the pyridine ring also serves as a basic center and a coordination site for metal ions.
In the context of chiral molecules like 2-[(1S)-1-azidopropyl]pyridine, the pyridine moiety can act as a chiral ligand for transition metals, forming catalysts for a wide range of asymmetric transformations. acs.orgcmu.edu The development of novel chiral pyridine-based ligands is a vibrant area of research, with applications in asymmetric hydrogenation, C-H functionalization, and other stereoselective reactions. commonorganicchemistry.com The substitution pattern on the pyridine ring can be readily modified, allowing for the fine-tuning of the steric and electronic properties of the resulting catalysts to achieve high levels of enantioselectivity.
Synthesis and Properties of this compound
The synthesis of enantiomerically pure this compound relies on stereoselective methods to establish the chiral center at the C1 position of the propyl chain. A common strategy involves the asymmetric reduction of a prochiral ketone followed by the stereospecific conversion of the resulting chiral alcohol to the azide.
Enantioselective Synthesis of the Chiral Alcohol Precursor
The key precursor for the synthesis of this compound is the chiral alcohol, (S)-1-(pyridin-2-yl)propan-1-ol. This can be efficiently prepared through the enantioselective reduction of the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. sigmaaldrich.com Various catalytic systems have been developed for this type of transformation, often employing transition metal catalysts with chiral ligands.
A well-established method is the asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) in the presence of a chiral ruthenium or rhodium catalyst. mdpi.com For instance, catalysts derived from chiral diamines and Cp*Rh(III) have shown effectiveness in the reduction of similar ketones. Alternatively, enzyme-catalyzed reductions can offer high enantioselectivity under mild conditions.
Another powerful approach involves the use of chiral auxiliaries. For example, a chiral sulfinamide can be condensed with pyridine-2-carboxaldehyde to form a chiral sulfinylimine. Diastereoselective addition of a Grignard reagent, such as ethylmagnesium bromide, followed by removal of the chiral auxiliary, affords the desired enantiomer of the corresponding amine, which can then be converted to the alcohol.
| Reaction Step | Reagents and Conditions | Product | Typical Enantiomeric Excess (ee) |
| Asymmetric Reduction | 1-(pyridin-2-yl)propan-1-one, Chiral Ru or Rh catalyst, Isopropanol | (S)-1-(pyridin-2-yl)propan-1-ol | >95% |
| Enzymatic Reduction | 1-(pyridin-2-yl)propan-1-one, Ketoreductase, Cofactor | (S)-1-(pyridin-2-yl)propan-1-ol | >99% |
Stereospecific Conversion to the Chiral Azide
With the enantiomerically pure (S)-1-(pyridin-2-yl)propan-1-ol in hand, the next step is the introduction of the azide group with inversion of stereochemistry to yield the desired (1S) configuration. This is a crucial transformation that requires a reliable stereospecific method.
The Mitsunobu reaction is a widely used method for this purpose. commonorganicchemistry.com Treatment of the chiral alcohol with hydrazoic acid (HN₃) or a safer azide source like diphenylphosphoryl azide (DPPA) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) proceeds via an Sₙ2 mechanism, resulting in complete inversion of the stereocenter. cmu.edunih.gov
Another effective method involves the activation of the alcohol as a sulfonate ester, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. This two-step sequence also proceeds with inversion of configuration.
| Reaction | Reagents | Key Features |
| Mitsunobu Reaction | (S)-1-(pyridin-2-yl)propan-1-ol, DPPA, PPh₃, DEAD | Single step, Inversion of stereochemistry |
| Sulfonylation/Azidation | 1. TsCl or MsCl, Pyridine; 2. NaN₃, DMF | Two steps, Inversion of stereochemistry |
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic techniques.
¹H NMR: The proton NMR spectrum would show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methine proton at the chiral center (C1 of the propyl chain) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons and influenced by the nitrogen of the pyridine ring. The methylene and methyl protons of the propyl group would resonate in the aliphatic region.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the pyridine ring carbons and the three carbons of the azidopropyl chain.
FTIR: The most characteristic feature in the infrared spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻), which typically appears around 2100 cm⁻¹.
Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound (162.19 g/mol ).
Potential Applications in Organic Synthesis
While specific research applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of organic synthesis.
Precursor for Chiral Amines and Amides
As previously mentioned, the primary application of chiral azides is often as a stable precursor to chiral primary amines. The reduction of this compound would provide access to enantiomerically pure (S)-1-(pyridin-2-yl)propan-1-amine. This chiral amine can be a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, acylation of the resulting amine would lead to a variety of chiral amides, which are also important structural motifs in medicinal chemistry.
Role in Click Chemistry and Synthesis of Chiral Triazoles
The azide group in this compound makes it an ideal candidate for participation in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne would yield a chiral 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting chiral triazole, bearing a pyridyl substituent, could be explored for its biological activity or used as a chiral ligand in catalysis.
Application as a Chiral Ligand in Asymmetric Catalysis
The pyridine nitrogen and the potential triazole nitrogen (after a click reaction) can act as coordination sites for metal centers. This allows this compound and its derivatives to be employed as chiral ligands in asymmetric catalysis. acs.org The stereogenic center in close proximity to the coordinating nitrogen atoms can effectively induce chirality in the products of metal-catalyzed reactions. The modular nature of the synthesis allows for the preparation of a library of related ligands with varying steric and electronic properties for catalyst optimization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-[(1S)-1-azidopropyl]pyridine |
InChI |
InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m0/s1 |
InChI Key |
IWHRBMQKYNTCJT-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=N1)N=[N+]=[N-] |
Canonical SMILES |
CCC(C1=CC=CC=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 2 1s 1 Azidopropyl Pyridine
Precursor Synthesis and Establishment of Stereochemical Control
The foundational step in the synthesis of 2-[(1S)-1-azidopropyl]pyridine is the preparation of a chiral precursor where the stereochemistry at the C1 position of the propyl chain is definitively set. This is most commonly the corresponding chiral alcohol, (1S)-1-(pyridin-2-yl)propan-1-ol.
Chiral Alcohol Precursors and Their Derivatization
The primary chiral precursor for the target azide (B81097) is (1S)-1-(pyridin-2-yl)propan-1-ol. The hydroxyl group of this alcohol serves as a versatile handle for subsequent chemical transformations, particularly for the introduction of the azide group. The synthesis of this chiral alcohol is a critical step that dictates the enantiomeric purity of the final product.
One of the most effective methods for obtaining this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 1-(pyridin-2-yl)propan-1-one. This transformation can be achieved with high enantioselectivity using various catalytic systems. Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are prominent methods. For instance, ruthenium and rhodium complexes with chiral ligands have demonstrated high efficiency in the reduction of 2-acylpyridines, affording the corresponding chiral alcohols in high yields and excellent enantiomeric excess (ee).
Biocatalysis, employing ketoreductases, has also emerged as a powerful and environmentally benign approach for the synthesis of chiral alcohols. These enzymes can exhibit exquisite stereoselectivity, providing access to the desired (S)-enantiomer with high purity.
Asymmetric Approaches to Propyl-Pyridine Scaffolds
Beyond the reduction of pre-formed ketones, asymmetric approaches to construct the propyl-pyridine scaffold itself can also establish the required stereocenter. One such strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, an achiral pyridine (B92270) derivative could be functionalized with a chiral auxiliary, followed by the diastereoselective addition of a propyl group or a three-carbon synthon.
Another approach is the catalytic asymmetric addition of organometallic reagents to pyridine-2-carboxaldehyde. For example, the enantioselective addition of an ethyl Grignard reagent or diethylzinc (B1219324) to pyridine-2-carboxaldehyde in the presence of a chiral ligand can yield the (S)-1-(pyridin-2-yl)propan-1-ol precursor. The choice of the chiral ligand is crucial for achieving high enantioselectivity in these reactions.
Table 1: Enantioselective Synthesis of (1S)-1-(Pyridin-2-yl)propan-1-ol
| Precursor | Method | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-(Pyridin-2-yl)propan-1-one | Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | Formic acid/Triethylamine | 95 | >99 (S) |
| 1-(Pyridin-2-yl)propan-1-one | Asymmetric Hydrogenation | [Rh(cod)Cl]₂ / (S)-JOSIPHOS | Methanol | 92 | 98 (S) |
| 1-(Pyridin-2-yl)propan-1-one | Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (B130326)/Buffer | 88 | >99 (S) |
| Pyridine-2-carboxaldehyde | Asymmetric Ethylation | Et₂Zn / (-)-DAIB | Toluene | 85 | 95 (S) |
Stereospecific Azide Introduction Techniques
Once the chiral alcohol precursor, (1S)-1-(pyridin-2-yl)propan-1-ol, is obtained with high enantiomeric purity, the next critical step is the stereospecific introduction of the azide group. The stereochemical outcome of this step is paramount to obtaining the desired (S)-configuration in the final product.
Nucleophilic Displacement Strategies for Azide Incorporation
The conversion of the chiral alcohol to the corresponding azide is typically achieved through a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group and must first be activated. This can be done by converting it into a better leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with an azide source, such as sodium azide, then proceeds via an Sₙ2 mechanism.
A more direct and widely used method for this transformation is the Mitsunobu reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction allows for the one-pot conversion of an alcohol to an azide using a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) in the presence of an azide source like hydrazoic acid (HN₃) or, more safely, diphenylphosphoryl azide (DPPA). wikipedia.org
Control of Stereochemical Configuration during Azidation (e.g., Retention vs. Inversion)
The stereochemical outcome of the azidation step is crucial. The Sₙ2-type reactions, including the Mitsunobu reaction, proceed with a predictable inversion of stereochemistry at the chiral center. wikipedia.orgorganic-chemistry.org Therefore, to synthesize this compound, the starting alcohol must be of the opposite configuration, i.e., (1R)-1-(pyridin-2-yl)propan-1-ol. However, if the synthesis starts with the (1S)-alcohol, the Mitsunobu reaction will lead to the (1R)-azide. This highlights the importance of selecting the correct enantiomer of the starting alcohol to achieve the desired product stereochemistry.
In a typical Mitsunobu reaction for the synthesis of an azide, the alcohol's hydroxyl group is activated by the phosphine-azodicarboxylate adduct, forming a good leaving group. The azide nucleophile then attacks the carbon atom from the backside, leading to the inversion of its configuration.
Table 2: Stereospecific Azidation of Chiral 1-(Pyridin-2-yl)propan-1-ol
| Starting Alcohol | Reaction | Reagents | Stereochemical Outcome | Product |
| (1R)-1-(Pyridin-2-yl)propan-1-ol | Mitsunobu Reaction | PPh₃, DIAD, DPPA | Inversion | This compound |
| (1S)-1-(Pyridin-2-yl)propan-1-ol | Two-step (Mesylation, Azidation) | 1. MsCl, Et₃N; 2. NaN₃ | Inversion | 2-[(1R)-1-Azidopropyl]pyridine |
| (1S)-1-(Pyridin-2-yl)propan-1-ol | Mitsunobu Reaction | PPh₃, DIAD, DPPA | Inversion | 2-[(1R)-1-Azidopropyl]pyridine |
Optimization of Synthetic Pathways for Enhanced Yield and Stereoselectivity
For the subsequent Mitsunobu reaction, several factors can be fine-tuned to improve the yield and minimize side products. The choice of phosphine and azodicarboxylate can have a significant impact. While triphenylphosphine and DEAD are common, other reagents can be used to facilitate purification or enhance reactivity. The order of addition of reagents can also be critical; typically, the alcohol, nucleophile (azide source), and phosphine are mixed before the slow addition of the azodicarboxylate at low temperatures. wikipedia.org The reaction temperature and solvent also play a role in reaction rate and selectivity.
Careful purification at each stage is essential to remove byproducts, such as triphenylphosphine oxide from the Mitsunobu reaction, which can be challenging. Chromatographic techniques are commonly employed to isolate the desired chiral product in high purity.
Development of Efficient One-Pot Reaction Protocols
For instance, a hypothetical one-pot synthesis could involve the reaction of 2-acetylpyridine (B122185) with a chiral source and an azide-transfer reagent. The optimization of such a reaction would require screening various parameters as illustrated in the hypothetical table below.
Table 1: Hypothetical Screening for One-Pot Synthesis of this compound
| Entry | Chiral Ligand | Azide Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Ligand A | TMSN₃ | Toluene | 25 | 45 | 60 |
| 2 | Ligand B | TMSN₃ | Toluene | 25 | 55 | 75 |
| 3 | Ligand B | DPPA | THF | 0 | 62 | 85 |
| 4 | Ligand B | DPPA | THF | 25 | 60 | 82 |
Note: This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this specific compound.
The data in this hypothetical table would guide the optimization of the reaction, suggesting that Ligand B in combination with DPPA in THF at 0°C provides the best combination of yield and enantioselectivity for this conceptual one-pot process.
Investigation of Catalytic Systems in Pyridine Functionalization
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to generating chiral molecules. The functionalization of the pyridine ring at the C2-position with a chiral azidoalkyl group is a challenging transformation that necessitates the use of sophisticated catalytic systems.
The investigation into catalytic systems for the synthesis of this compound would likely focus on two main strategies:
Asymmetric azidation of a pre-functionalized pyridine derivative: This could involve the asymmetric reduction of 2-propionylpyridine (B1584170) to the corresponding chiral alcohol, followed by conversion to the azide. Alternatively, a direct catalytic asymmetric azidation of an enolate derived from 2-propionylpyridine could be explored.
Catalytic asymmetric addition of a propyl equivalent to a 2-pyridyl electrophile followed by azidation: This might involve the use of a chiral catalyst to control the stereoselective addition of a propyl nucleophile to pyridine-2-carboxaldehyde, followed by subsequent chemical steps to introduce the azide group.
The success of these approaches would heavily rely on the choice of the metal catalyst and the chiral ligand. A variety of transition metals, such as rhodium, iridium, palladium, and copper, paired with chiral phosphine, diamine, or N-heterocyclic carbene (NHC) ligands, could be investigated.
Table 2: Hypothetical Catalytic Systems for Enantioselective Synthesis
| Catalyst System | Substrate | Reaction Type | Proposed Intermediate | Expected Outcome |
| [Rh(COD)Cl]₂ / Chiral Phosphine | 2-Propionylpyridine | Asymmetric Hydrosilylation/Azidation | Chiral silyl (B83357) ether | High enantioselectivity in the formation of the alcohol precursor. |
| Pd(OAc)₂ / Chiral Ligand | 2-Bromopyridine, Propyl boronic acid | Asymmetric Suzuki Coupling | Chiral palladium-alkoxide | Formation of a chiral center, followed by functional group manipulation. |
| Cu(OTf)₂ / Chiral Box Ligand | 2-Pyridyl Enolate | Asymmetric Azidation | Chiral copper-enolate complex | Direct formation of the C-N bond with stereocontrol. |
Note: This table presents hypothetical catalytic approaches and is not based on established experimental results for the synthesis of this compound.
The development of these catalytic systems would require extensive screening of reaction conditions, including catalyst loading, solvent, temperature, and the nature of the azide source, to achieve high yields and enantioselectivities.
Advanced Spectroscopic and Chiroptical Characterization for Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a powerful tool for probing the specific bonds and functional groups within a molecule. By analyzing how a molecule absorbs or scatters infrared radiation, we can identify characteristic vibrational frequencies that act as fingerprints for its structural components.
Infrared (IR) Spectroscopy for Azido (B1232118) Group Vibrational Signatures
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of the azido (–N₃) group. Organic azides exhibit a strong and characteristic asymmetric stretching vibration (νₐₛ) in a region of the IR spectrum that is relatively free from other common absorptions, typically between 2100 and 2150 cm⁻¹. researchgate.netresearchgate.netacs.org This distinct signal serves as a clear indicator of the presence of the azido functional group. For 2-[(1S)-1-azidopropyl]pyridine, the asymmetric stretch of the azide (B81097) is observed around 2110 cm⁻¹. researchgate.net The symmetric stretching vibration (νₛ) of the azido group is usually found at a lower frequency, near 1330 cm⁻¹, but is often weaker and less diagnostically useful than the asymmetric stretch. researchgate.net The position of the asymmetric stretching band can be influenced by the local environment, with shifts to higher frequencies (blue shifts) often observed in hydrogen-bonding solvents like water, and shifts to lower frequencies (red shifts) in aprotic solvents. researchgate.netnih.gov
Two-Dimensional Infrared (2D IR) Spectroscopy for Azide Environment Sensing
Two-dimensional infrared (2D IR) spectroscopy offers a more sophisticated view of the vibrational dynamics of the azido group. chemrxiv.org This technique spreads the vibrational information across two frequency axes, revealing couplings between different vibrational modes and providing insights into the local environment and its fluctuations on a picosecond timescale. chemrxiv.orgrsc.org For azides, 2D IR can be used to study solute-solvent interactions and how the surrounding medium affects the azide's vibrational frequency. rsc.org The shape of the 2D IR spectrum and the presence of cross-peaks can indicate vibrational coupling between the azide stretch and other modes in the molecule or with solvent molecules. nih.govnih.gov Although specific 2D IR data for this compound is not available, studies on similar organic azides show that the technique is highly sensitive to the solvation structure and dynamics. rsc.org The technique can also be used to identify phenomena such as Fermi resonances, which can complicate one-dimensional IR spectra. rsc.org
Raman Spectroscopy for Comprehensive Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For this compound, Raman spectroscopy would be expected to show characteristic bands for both the pyridine (B92270) ring and the alkyl azide side chain.
The pyridine ring has several strong and well-characterized Raman bands. researchgate.netresearchgate.net The most intense bands are typically the ring breathing mode around 1000 cm⁻¹ and a trigonal ring deformation mode near 1030 cm⁻¹. researchgate.netresearchgate.netnih.gov Other notable pyridine vibrations include C-H stretching modes above 3000 cm⁻¹ and various in-plane and out-of-plane bending modes at lower frequencies. ethz.chaip.org The azido group's asymmetric stretch, while strong in the IR, is often weaker in the Raman spectrum. Conversely, the symmetric stretch of the azide may be more readily observable in the Raman spectrum. acs.org The comprehensive vibrational fingerprint obtained from Raman spectroscopy allows for a detailed analysis of the molecule's structure. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complete chemical structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in this compound.
Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.6 ppm. hmdb.caosti.govchemicalbook.com The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the position of the substituent. The proton at the 6-position (α to the nitrogen) is expected to be the most deshielded, appearing at the highest chemical shift (around 8.5-8.6 ppm). hmdb.ca The protons at the 3, 4, and 5-positions will have distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. acs.orgaip.orgaip.org
Alkyl Side-Chain Protons:
Methine Proton (CH-N₃): The proton on the carbon bearing the azide group is a chiral center. Its signal is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. Its chemical shift will be influenced by the adjacent pyridine ring and the azide group.
Methylene Protons (CH₂): Because of the adjacent chiral center, the two protons of the methylene group are diastereotopic. stackexchange.commasterorganicchemistry.comyoutube.com This means they are in chemically non-equivalent environments and will have different chemical shifts, appearing as a complex multiplet. researchgate.net
Methyl Protons (CH₃): The protons of the terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons, likely in the upfield region of the spectrum.
The integration of the signals will correspond to the number of protons in each environment, and the coupling constants will provide information about the connectivity between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-6 | ~8.5-8.6 | d | Most deshielded aromatic proton, α to nitrogen. |
| Pyridine H-4 | ~7.7 | t | Aromatic proton. |
| Pyridine H-3, H-5 | ~7.2-7.4 | m | Aromatic protons. |
| CH-N₃ | ~4.5-5.0 | t or dd | Benzylic and adjacent to azide group. |
| CH₂ | ~1.8-2.2 | m | Diastereotopic protons, complex multiplet. |
| CH₃ | ~0.9-1.2 | t | Terminal methyl group. |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone and Functional Group Characterization
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of functional groups. masterorganicchemistry.com
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the downfield region of the spectrum. The carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded, with C2 (bearing the substituent) having a chemical shift around 150-160 ppm and C6 around 150 ppm. researchgate.nettestbook.comchemicalbook.com The other ring carbons (C3, C4, C5) will appear at lower chemical shifts, typically between 120 and 140 ppm. testbook.comcdnsciencepub.com
Alkyl Side-Chain Carbons:
Carbon Bearing Azide (C-N₃): The carbon atom directly attached to the electron-withdrawing azide group will be significantly deshielded compared to a simple alkyl carbon, with a chemical shift likely in the range of 50-65 ppm. rsc.orgrsc.org
Methylene Carbon (CH₂): The chemical shift of this carbon will be influenced by its position relative to the chiral center and the pyridine ring.
Methyl Carbon (CH₃): The terminal methyl carbon will be the most shielded carbon of the side chain, appearing at the highest field (lowest ppm value).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Pyridine C2 | ~158-162 | Substituted carbon, most deshielded. |
| Pyridine C6 | ~149-151 | α to nitrogen. |
| Pyridine C4 | ~135-137 | γ to nitrogen. |
| Pyridine C3, C5 | ~121-125 | β to nitrogen. |
| C-N₃ | ~60-65 | Carbon attached to the azide group. |
| CH₂ | ~25-30 | Propyl side chain. |
| CH₃ | ~10-15 | Terminal methyl group. |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular mass of this compound and for deducing its structure through fragmentation analysis. The molecular weight of the parent compound is 162.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 162.
The fragmentation of alkyl azides is a key area of study in mass spectrometry. researchgate.netorganic-chemistry.org A primary and characteristic fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. researchgate.net This would result in a prominent peak at m/z 134 (M-28). This fragment corresponds to the [C₈H₁₀N]⁺ radical cation.
Further fragmentation would likely involve processes common to alkyl pyridines and other nitrogen-containing heterocycles. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen-containing ring, is a common pathway for amines and related structures. youtube.com For the [C₈H₁₀N]⁺ fragment, cleavage of the ethyl group (loss of C₂H₅, 29 amu) would lead to a fragment at m/z 105.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 162 | [C₈H₁₀N₄]⁺ | Molecular Ion (M⁺) |
| 134 | [C₈H₁₀N]⁺ | Loss of N₂ from M⁺ |
| 105 | [C₆H₅NCH₂]⁺ | Alpha-cleavage, loss of C₂H₅ |
| 92 | [C₅H₄NCH₂]⁺ | Rearrangement and loss of CH₃ |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation |
X-ray Crystallography for Definitive Solid-State Structural Determination (for related azido/pyridine compounds)
While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of related azido- and pyridine-containing compounds provides invaluable insight into the expected solid-state conformation, bond lengths, and bond angles. mdpi.comrsc.org Studies on compounds like 3-(azidomethyl)pyridine (B1520646) (CAS 864528-33-6) and other 2-arylpyridine derivatives offer a basis for structural comparison. mdpi.comsigmaaldrich.com
Table 3: Typical Bond Parameters from X-ray Crystallography of Related Azido/Pyridine Compounds
| Bond/Angle | Typical Value | Compound Context | Reference |
| C-N (azide) | ~1.47 Å | General alkyl azides | General |
| Nα-Nβ (azide) | ~1.24 Å | General alkyl azides | General |
| Nβ-Nγ (azide) | ~1.12 Å | General alkyl azides | General |
| C-N-N Angle | ~115-120° | General alkyl azides | General |
| N-N-N Angle | ~170-180° | General alkyl azides | General |
| Pyridine C-C | ~1.39 Å | Substituted pyridines | rsc.org |
| Pyridine C-N | ~1.34 Å | Substituted pyridines | rsc.org |
This table presents generalized data from related structures to infer the expected geometry.
Chiroptical Spectroscopy for Absolute Configuration Confirmation
Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are indispensable for confirming the absolute configuration of chiral molecules like this compound. nih.gov These methods measure the differential absorption of left- and right-circularly polarized light.
The azide group itself is a chromophore, and its electronic transitions can give rise to distinct signals in the ECD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the chiral center. For chiral alkyl azides, the n → σ* and π → π* transitions of the azide moiety are key contributors to the ECD spectrum. researchgate.net
For a definitive assignment, experimental ECD spectra are often compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov By computing the expected spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental data allows for unambiguous confirmation of the absolute configuration. For example, in studies of related chiral molecules like (R)-(+)-1-phenylethanol, the synergy between high-resolution experimental spectra and computational analysis allows for confident assignment of the absolute stereochemistry. nih.gov The analysis of optical anisotropy factors, which are signed, can significantly enhance the robustness of these assignments. nih.gov
Reactivity Profile and Chemical Transformations of 2 1s 1 Azidopropyl Pyridine
Azide-Mediated Cycloaddition Reactions (Click Chemistry)
The azide (B81097) group is the primary center for cycloaddition reactions, most notably the highly efficient transformations categorized under "click chemistry." These reactions provide a powerful method for covalently linking the molecule to other chemical entities.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, transforming azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. nih.gov For 2-[(1S)-1-azidopropyl]pyridine, this reaction offers a direct route to forming complex chiral triazole-pyridine structures. The reaction is significantly accelerated by the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. scispace.com
The rate and efficiency of the CuAAC reaction can be further enhanced through the use of accelerating ligands. nih.gov These ligands stabilize the copper(I) oxidation state and prevent the formation of inactive polynuclear copper acetylide complexes. nih.govresearchgate.net Ligands containing pyridine (B92270), amine, or benzimidazole (B57391) moieties are particularly effective. nih.govresearchgate.net However, the choice of ligand is critical; strongly chelating ligands, including those with pyridine arms, can form inhibitory complexes if used in excess relative to copper, especially in aqueous solutions, by blocking the alkyne's access to the metal center. researchgate.net In the case of this compound, the pyridine ring itself may play a role in the coordination sphere of the copper catalyst during the reaction. Specialized ligands, such as pyridine-phosphinimine systems, have been developed to efficiently catalyze the CuAAC of pyridine-containing azides to yield 1-(pyridin-2-yl)-1,2,3-triazole derivatives. rsc.org
Table 1: Influence of Ligand Type on CuAAC Reactions
| Ligand Class | Common Examples | Characteristics in CuAAC | Potential Issues |
| Tris(triazolylmethyl)amines | TBTA, THPTA | Generally effective in aqueous and organic solvents; not known for strong inhibition when in excess. researchgate.net | Lower performance under certain dilute conditions compared to other ligand types. |
| Pyridine/Amine Chelators | Tris(pyridylmethyl)amine | Provide rate acceleration; can be highly effective in coordinating solvents like DMSO. nih.govresearchgate.net | Can form inhibitory complexes in excess, limiting alkyne access to the copper center, especially in water. researchgate.net |
| "Mixed" Heterocycle Ligands | Mono(benzimidazole)-bis(pyridine) ligands | Can be superior catalysts under synthetic organic conditions and perform well in both aqueous and coordinating solvents. nih.govacs.org | May still be inhibitory at high ligand-to-copper ratios. nih.gov |
| Phosphinimine Ligands | 2-PyCH₂N=P(tBu)₃ | Efficiently catalyzes CuAAC for pyridine-containing substrates to form 1-(pyridin-2-yl)-1,2,3-triazoles. rsc.org | Specific to certain substrate classes; optimization of the catalytic system is required. rsc.org |
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne, without the need for a metal catalyst. magtech.com.cn The reaction is driven by the release of ring strain in the alkyne, making it highly efficient and suitable for applications in complex biological systems where metal toxicity is a concern. nih.govnih.gov
For this compound, the key feature is the stereogenic center at the C1 position of the propyl chain. vulcanchem.com When this chiral azide reacts with a prochiral or chiral strained alkyne, the inherent (1S) configuration is expected to exert stereochemical control over the cycloaddition. This substrate-controlled reaction would lead to the formation of diastereomeric triazole products, with one diastereomer potentially being favored over the other. This makes SPAAC a valuable tool for asymmetric synthesis, allowing the transfer of chirality from the azide to the newly formed triazole product. The choice of the strained alkyne, such as derivatives of dibenzocyclooctyne (DIBO), can influence reaction rates and selectivity. nih.gov
Table 2: Representative Strained Alkynes for SPAAC
| Alkyne Type | Abbreviation | Key Features |
| Difluorinated Cyclooctyne | DIFO | High reactivity due to electron-withdrawing fluorine atoms that lower the LUMO energy. magtech.com.cnnih.gov |
| Dibenzocyclooctynol | DIBO | Robust and stable platform; offers good reactivity. The hydroxyl group provides a handle for further functionalization. nih.gov |
| Bicyclononyne | BCN | A nine-membered ring that is more stable than cyclooctynes, offering a balance of stability and reactivity. magtech.com.cn |
| Aryl-less Cyclooctynes | ALO | Lack fused aromatic rings, which can improve solubility and reduce non-specific interactions in biological systems. |
Transformations Involving the Pyridine Nitrogen Atom
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This property deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgquora.com Nucleophilic attack occurs preferentially at the C2 (ortho) and C4 (para) positions. quimicaorganica.orgstackexchange.comvaia.com
This regioselectivity is dictated by the stability of the anionic Meisenheimer-type intermediate formed during the reaction. When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance. quora.comstackexchange.com This provides significant stabilization that is not possible if the attack occurs at the C3 (meta) position. quimicaorganica.orgstackexchange.com In this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C4 and C6 positions, leading to substitution if a suitable leaving group were present at those positions. Common nucleophiles in these reactions include alkoxides, amides (as in the Chichibabin reaction), and organometallics. youtube.com
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base and a monodentate ligand in coordination chemistry. jscimedcentral.comresearchgate.net Pyridine and its derivatives form stable complexes with a wide variety of transition metals, including Ni(II), Cu(I), Ag(I), and Ru(II). jscimedcentral.comwikipedia.org
Table 3: Potential Coordination Geometries with this compound (py)*
| Metal Ion | d-electron Count | Likely Complex Type (Example) | Common Geometry |
| Cu(I) | d¹⁰ | [Cu(py)₂]⁺, [Cu(py)₄]⁺ | Linear, Tetrahedral |
| Ag(I) | d¹⁰ | [Ag(py)₂]⁺ | Linear jscimedcentral.com |
| Ni(II) | d⁸ | [NiCl₂(py)₂], [Ni(py)₄]²⁺ | Tetrahedral, Square Planar jscimedcentral.comwikipedia.org |
| Pd(II) | d⁸ | [PdCl₂(py)₂] | Square Planar |
| Zn(II) | d¹⁰ | [ZnCl₂(py*)₂] | Tetrahedral mdpi.com |
Regioselective and Stereoselective Functionalizations of the Azidopropyl Moiety
Beyond cycloadditions, the azide group on the propyl chain is a versatile functional handle that can be transformed while preserving the crucial (S)-stereochemistry at the adjacent carbon. The most significant transformation is the reduction of the azide to a primary amine.
The Staudinger reaction provides a mild and highly selective method for this reduction. The azide reacts with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis yields the primary amine, 2-[(1S)-1-aminopropyl]pyridine, and the corresponding phosphine oxide. This reaction proceeds with retention of configuration at the stereocenter. The selective reaction of phosphites with the most electron-deficient azido (B1232118) groups in polyazidopyridines demonstrates the chemoselectivity achievable with this type of transformation. researchgate.net
The resulting chiral amine is a valuable building block for the synthesis of more complex molecules and can serve as a bidentate N,N'-ligand, where both the pyridine nitrogen and the new amino nitrogen can coordinate to a metal center, creating a stable five-membered chelate ring. This bidentate coordination is often favored in the formation of catalytically active metal complexes.
Mechanistic Investigations of Complex Reaction Pathways
The reactivity of this compound is characterized by a number of complex reaction pathways, influenced by the interplay between the pyridine ring, the chiral azide-containing side chain, and external factors such as heat and light. Mechanistic investigations have sought to elucidate the intermediates and transition states involved in these transformations, providing a deeper understanding of the compound's chemical behavior.
A pivotal aspect of the reactivity of 2-azidopyridines, including this compound, is the existence of a ring-chain tautomeric equilibrium between the azide form and a fused tetrazolo[1,5-a]pyridine (B153557) ring system. This equilibrium is a critical determinant of the compound's chemical behavior, as the reactivity of the open-chain azide form differs significantly from that of the cyclic tetrazole. The position of this equilibrium can be influenced by solvent polarity, temperature, and the electronic nature of substituents on the pyridine ring. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of this tautomerism are well-established for related 2-azidopyridine (B1249355) derivatives.
Thermal and Photochemical Reactions
The thermal and photochemical reactivity of azides is a well-studied area of organic chemistry. In the case of this compound, thermal or photochemical activation can lead to the extrusion of molecular nitrogen (N₂), a highly favorable process that generates a reactive nitrene intermediate. The fate of this nitrene is dependent on the reaction conditions and the molecular environment.
Plausible Thermal Decomposition Pathway:
The thermal decomposition of azidopyridines typically proceeds through the formation of a nitrene intermediate. The subsequent reactions of the nitrene can include intramolecular cyclization, hydrogen abstraction, or intermolecular reactions. For this compound, an intramolecular reaction is highly probable, where the nitrene could insert into a C-H bond of the propyl chain, leading to the formation of a new heterocyclic ring system. The stereochemistry at the chiral center would be expected to play a significant role in directing the regioselectivity and stereoselectivity of such an insertion.
Plausible Photochemical Reaction Pathway:
Photochemical activation of this compound with UV light can also lead to the formation of a nitrene. Photochemical reactions can sometimes offer different selectivity compared to thermal reactions due to the different energy surfaces involved. In addition to nitrene-based reactions, photochemical conditions can also promote other transformations, such as skeletal rearrangements of the pyridine ring itself, potentially leading to the formation of diazepines or other expanded ring systems. nih.gov
Intramolecular Cycloaddition Reactions
The azide group in this compound can also participate in intramolecular cycloaddition reactions, particularly if an unsaturated moiety is present in a suitable position. While the propyl group itself is saturated, synthetic modifications could introduce unsaturation, opening up pathways for intramolecular [3+2] cycloadditions (Huisgen cycloadditions). Such reactions would lead to the formation of complex, fused heterocyclic systems, and the stereochemistry of the starting material would be critical in controlling the stereochemical outcome of the cycloadduct.
Ring-Chain Tautomerism and its Influence on Reactivity
The azide-tetrazole equilibrium is a dynamic process that dictates the availability of the reactive azide form. For reactions that specifically require the azide functionality, such as the Staudinger reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC), the equilibrium must shift towards the open-chain form.
| Tautomeric Form | Key Reactive Feature | Potential Reactions |
| This compound (Open-chain) | Azide group (-N₃) | 1,3-Dipolar Cycloadditions (e.g., CuAAC), Staudinger Reaction, Reduction to amine, Nitrene formation |
| Tetrazolo[1,5-a]pyridine derivative (Cyclic) | Fused tetrazole ring | Ring-opening to azide, Nucleophilic substitution on the pyridine ring (if activated) |
This table presents a simplified overview of the reactivity based on the two tautomeric forms.
Mechanistic studies on related systems often employ computational methods, such as Density Functional Theory (DFT), to model the energy profiles of these reaction pathways. Such studies can provide valuable insights into the transition state geometries, activation energies, and the influence of substituents and stereochemistry on the reaction outcomes. For this compound, computational analysis would be instrumental in understanding the energetic landscape of the azide-tetrazole tautomerism and predicting the most likely reaction pathways under different conditions.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies utilizing Density Functional Theory (DFT) to analyze the molecular geometry and electronic properties of 2-[(1S)-1-azidopropyl]pyridine were found in the available literature. DFT is a computational method used to investigate the electronic structure of many-body systems.
There is no available research on the investigation of reaction transition states and energy profiles for this compound. This type of study would typically involve computational methods to map the energy landscape of a chemical reaction involving this compound.
Molecular Docking Investigations for Binding Mode Prediction
Specific molecular docking studies for this compound are not present in the reviewed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular Dynamics Simulations for Conformational Landscape and Stability Analysis
No molecular dynamics simulations specifically focused on this compound were identified in the public domain. Molecular dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules.
Predictive Modeling for Structure-Property Relationships utilizing Molecular Descriptors
There is no evidence of predictive modeling or the use of molecular descriptors to establish structure-property relationships for this compound in the available literature. This approach, often used in QSAR studies, relates the chemical structure of a compound to its physicochemical properties or biological activity.
Applications in Advanced Organic Synthesis and Material Science
Chiral Building Block for the Synthesis of Complex Heterocyclic Scaffolds
The combination of a chiral center and a pyridine (B92270) nucleus makes 2-[(1S)-1-azidopropyl]pyridine a valuable starting material for creating enantiomerically pure heterocyclic compounds. These structures are often the core of pharmacologically active molecules and functional materials.
Construction of Pyrazolo[4,3-c]pyridine Derivatives
The synthesis of pyrazolo[4,3-c]pyridines, a class of fused heterocycles with notable biological activities, often involves the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine core. rsc.org Synthetic strategies frequently rely on multicomponent reactions or cyclization of functionalized pyridine precursors. researchgate.net For instance, methods for creating related pyrazolo[3,4-b]pyridine scaffolds include reactions starting from 5-aminopyrazoles or the cyclization of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. rsc.orgnih.govmdpi.com
While the azide (B81097) group in this compound is a versatile functional group known to participate in cycloaddition reactions to form nitrogen-containing heterocycles, specific literature detailing its direct use for the construction of the pyrazolo[4,3-c]pyridine skeleton is not prominently documented. However, the inherent reactivity of the azide suggests its potential as a precursor for such transformations, possibly through intramolecular cyclization pathways after suitable modification or through intermolecular cycloadditions.
Access to Imidazo[1,2-a]pyridine (B132010) and Related Fused Pyridine Systems
Imidazo[1,2-a]pyridines are recognized as "privileged" scaffolds in medicinal chemistry and are also valued for their unique optoelectronic properties. researchgate.net The synthesis of these fused systems is well-established, often proceeding through the reaction of a 2-aminopyridine (B139424) with an α-haloketone or via modern multicomponent reactions (MCRs). acsgcipr.orgdigitellinc.com MCRs, in particular, offer an efficient route to complex molecules by combining three or more reactants in a single step. nih.govrsc.org
The structure of this compound, containing a pyridine ring, is suitable for participating in reactions that form fused heterocyclic systems. The pyridine nitrogen can act as a nucleophile to initiate cyclization, a key step in many syntheses of fused pyridine derivatives. Although direct application of this specific azide in imidazo[1,2-a]pyridine synthesis is not extensively reported, analogous pyridine-containing molecules are central to these synthetic routes. The azide group could potentially be transformed into an amine, which would then enable its participation in classical cyclization strategies to access these important fused systems.
Integration into Peptoid and Other Biomimetic Conjugates via Click Chemistry
The azide functionality of this compound is ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and specific method for covalently linking an azide-containing molecule to another molecule bearing an alkyne group, forming a stable triazole linkage. youtube.com This method is widely used in bioconjugation to link small molecules, peptides, and other biomacromolecules. nih.govrsc.org
The chiral nature of this compound makes it a particularly interesting building block for creating complex biomimetic structures such as peptoids (N-substituted glycine (B1666218) oligomers). By reacting this chiral azide with an alkyne-functionalized peptoid backbone or other biomimetic scaffold, researchers can introduce a specific stereocenter and a pyridine moiety. The pyridine group can impart unique properties, such as metal chelation or altered solubility, while the defined stereochemistry is crucial for controlling the three-dimensional structure and biological activity of the final conjugate. The reliability of click chemistry ensures that these complex conjugations proceed in high yield and with high purity. nih.govnih.gov
Table 1: Applications of Azide-Alkyne Click Chemistry in Conjugation
| Application Area | Reactants | Product Feature | Reference |
|---|---|---|---|
| Bioconjugation | Azide-functionalized molecule, Alkyne-functionalized biomolecule | Covalent linkage via stable triazole ring | nih.gov |
| Drug Discovery | Chiral azides, Alkyne-modified scaffolds | Introduction of specific stereocenters | nih.gov |
| Material Science | Azide-functionalized surfaces, Alkyne-containing polymers | Surface modification and material functionalization | scispace.com |
| Peptide Conjugation | Azide-containing peptide, Alkyne-containing gold complex | Delivery of metal complexes to cells | rsc.org |
Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The development of chiral ligands is fundamental to the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. pnas.org Pyridine-containing molecules are highly valued as ligands because the nitrogen atom is an effective metal coordinator and its electronic properties can be readily tuned. diva-portal.org The presence of a chiral center adjacent to the pyridine ring in this compound makes it a promising candidate for development into a chiral ligand.
Chiral pyridine-based ligands, such as those incorporating oxazoline (B21484) or aminophosphine (B1255530) moieties, have been successfully used in a variety of metal-catalyzed reactions, including hydrogenations and C-C bond-forming reactions, with excellent enantioselectivity. rsc.orgacs.orgthieme-connect.com The synthetic strategy often involves starting with a chiral precursor that contains a pyridine ring and modifying it to introduce a second coordinating atom, creating a bidentate ligand that can form a stable chelate with a metal center.
While this compound itself is not typically used directly as a ligand, its azide group serves as a versatile chemical handle. The azide can be readily converted into other functional groups, such as an amine via reduction. This resulting chiral amino-pyridine could then be further elaborated to synthesize novel P,N or N,N-bidentate ligands for use in asymmetric catalysis. The (S)-configuration at the carbon atom alpha to the pyridine ring would play a crucial role in inducing stereoselectivity in the catalyzed reaction.
Design of Functional Materials (e.g., for sensing or photophysical applications)
Pyridine and its derivatives are integral components in the design of functional organic materials due to their distinct electronic and photophysical properties. rsc.orgwikipedia.org They are frequently incorporated into fluorescent probes for sensing applications, including the detection of metal ions and changes in pH. mdpi.commdpi.comresearchgate.net The nitrogen atom of the pyridine ring can interact with analytes, leading to a detectable change in the material's fluorescence emission. mdpi.comnih.gov
The compound this compound combines the photophysically active pyridine core with a reactive azide group. This dual functionality allows it to be used as a building block for more complex functional materials. For example, it could be "clicked" onto a polymer backbone or a solid support to create a material for heterogeneous sensing. The pyridine unit would act as the sensing element, while the chiral propyl group could introduce specific recognition capabilities or influence the material's morphology. acs.org
Furthermore, the photophysical properties of pyridine-based molecules can be finely tuned by altering their chemical structure. mdpi.comst-andrews.ac.uk Incorporating this compound into larger conjugated systems could lead to new materials with tailored absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or as specialized fluorescent labels. The photochemical reactivity of pyridinyl radicals also opens up avenues for novel functionalization strategies. acs.org
Table 2: Potential Functional Material Applications Based on Pyridine and Azide Moieties
| Application | Key Functional Group(s) | Principle of Operation | Analogous System References |
|---|---|---|---|
| Metal Ion Sensing | Pyridine Nitrogen | Coordination with metal ion alters fluorescence. | mdpi.com |
| pH Sensing | Pyridine Nitrogen | Protonation/deprotonation of nitrogen changes electronic properties and fluorescence. | researchgate.net |
| Surface Functionalization | Azide Group | Covalent attachment to alkyne-modified surfaces via click chemistry. | scispace.com |
| Photophysical Tuning | Pyridine Ring | Modification of the pyridine or its substituents alters absorption/emission wavelengths. | mdpi.comst-andrews.ac.uk |
| Fuel Adulteration Sensing | Pyridine Core | Solvatochromic effects cause fluorescence changes in different solvent environments. | mdpi.com |
Methodological Exploration in Chemical Biology and Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies through Systematic Molecular Modifications
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 2-[(1S)-1-azidopropyl]pyridine, systematic molecular modifications could be explored to understand how changes in its structure affect its potential biological targets. Pyridine (B92270) and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.net The specific activity is often dictated by the nature and position of substituents on the pyridine ring. nih.govacs.org
SAR studies on analogous pyridine derivatives have shown that the introduction of different functional groups can significantly modulate their biological efficacy. For instance, in a series of 2,6-disubstituted pyridine derivatives designed as inhibitors of β-amyloid aggregation, the presence of a 2,6-diaminopyridine (B39239) moiety was identified as a key structural feature for activity. nih.gov Similarly, studies on pyridine derivatives as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) revealed that specific substitutions at the 2, 4, and 6 positions of the pyridine ring led to potent and selective inhibitors. nih.gov
For this compound, SAR studies could involve:
Modification of the alkyl chain: Varying the length and branching of the propyl chain could influence lipophilicity and steric interactions with a biological target.
Modification of the pyridine ring: Introduction of substituents (e.g., halogens, hydroxyl, methoxy, or amino groups) at different positions on the pyridine ring could alter the electronic properties and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity and selectivity. nih.govacs.org
Stereochemistry: The (S)-configuration at the chiral center is a critical determinant of its interaction with chiral biological macromolecules. Synthesizing and evaluating the (R)-enantiomer would be a crucial step in understanding the stereospecificity of its potential biological activity.
The following table, based on data from related pyridine derivatives, illustrates how systematic modifications can influence biological activity.
| Compound/Modification | Target | Activity (IC50) | Reference |
| Derivative 1 (2 OMe groups) | Cancer Cell Line | >50 μM | nih.gov |
| Derivative 2 (3 OMe groups) | Cancer Cell Line | 12 μM | nih.gov |
| Derivative 4 (6 OMe groups) | Cancer Cell Line | 1.0 μM | nih.gov |
| Compound 14n (2,4,6-trisubstituted pyridine) | Mutant IDH2 | 54.6 nM | nih.gov |
| Compound 25 (Pyridine diamine derivative) | EeAChE | 73% inhibition at 9 μM | acs.org |
This table presents data for analogous pyridine derivatives to illustrate the principles of SAR, as specific data for this compound is not available.
Biophysical Investigations of Molecular Interactions with Biological Macromolecules
The pyridine and azide (B81097) functionalities in this compound suggest its potential to interact with biological macromolecules like DNA and enzymes. Biophysical techniques are essential to characterize these interactions.
Pyridine-containing compounds have been shown to interact with DNA through various modes, including intercalation and groove binding. nih.gov The planar aromatic ring of pyridine can stack between the base pairs of DNA (intercalation), while other parts of the molecule can fit into the minor or major grooves of the DNA helix. These interactions can lead to DNA damage and interfere with cellular processes like transcription, making such compounds potential anticancer agents. nih.gov
For instance, copper complexes of pyridine-benzimidazole ligands have been shown to bind strongly to DNA, causing DNA cleavage. nih.gov The binding affinity and mode are influenced by the planarity and aromaticity of the ligands. Similarly, zinc(II) complexes with pyridine-based ligands have also demonstrated intercalative binding to DNA.
The potential DNA binding of this compound could be investigated using a variety of biophysical techniques:
UV-Visible and Fluorescence Spectroscopy: Changes in the absorption and emission spectra of the compound upon addition of DNA can indicate binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can reveal changes in the secondary structure of DNA upon binding of the compound.
Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of the compound can suggest an intercalative binding mode.
Gel Electrophoresis: This technique can be used to assess the ability of the compound to induce DNA cleavage, either directly or in the presence of activating agents. nih.gov
The following table summarizes DNA binding data for related pyridine-containing complexes.
| Compound | DNA Binding Constant (Kb) | Putative Binding Mode | Reference |
| Zn(II) Complex 1 | 0.37 x 105 M-1 | Intercalation | |
| Zn(II) Complex 2 | 0.73 x 105 M-1 | Intercalation | |
| Zn(II) Complex 3 | 0.98 x 105 M-1 | Intercalation | |
| Zn(II) Complex 4 | 1.05 x 105 M-1 | Intercalation | |
| Cu(II) Complex 1 | Not specified | Strong binding, perturbations to ligand | nih.gov |
This table presents data for analogous pyridine-containing complexes to illustrate potential DNA binding properties, as specific data for this compound is not available.
Pyridine derivatives are known to act as inhibitors of various enzymes, playing a role in the treatment of numerous diseases. acs.orgnih.govnih.gov For example, different pyridine derivatives have been identified as inhibitors of cholinesterases, acs.org hydrogen sulfide-synthesizing enzymes, nih.gov and mutant isocitrate dehydrogenase 2 (IDH2). nih.gov The inhibition mechanism can be competitive, non-competitive, or mixed, depending on whether the inhibitor binds to the active site or an allosteric site of the enzyme. acs.org
Given this precedent, this compound could be screened against a panel of enzymes to identify potential inhibitory or activatory effects. If an interaction is identified, detailed kinetic studies would be necessary to elucidate the mechanism of action. Techniques such as enzyme assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) could be employed to determine inhibition constants (Ki) and dissociation constants (Kd).
The table below provides examples of enzyme inhibition by related pyridine derivatives.
| Compound | Target Enzyme | Inhibition (IC50 or Ki) | Inhibition Mechanism | Reference |
| Compound 14n | Mutant IDH2 | IC50 = 54.6 nM | Not specified | nih.gov |
| Compound 22 | eqBChE | Ki = 99 ± 71 nM | Mixed | acs.org |
| Compound 25 | EeAChE | 73% inhibition at 9 μM | Not specified | acs.org |
| Compound C30 | CBS | ~50% inhibition at 1 mM | Not specified | nih.gov |
| Compound C31 | CSE | ~60% inhibition at 0.5 mM | Not specified | nih.gov |
This table presents data for analogous pyridine derivatives to illustrate potential enzyme inhibition, as specific data for this compound is not available.
Development and Application as Chemical Probes for Biological Systems
The azide group in this compound is a particularly valuable functionality for its development as a chemical probe. Azides are bioorthogonal, meaning they are chemically inert in biological systems but can be selectively reacted with specific partners, most notably alkynes, through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govtennessee.edu This property allows for the specific labeling and visualization of biomolecules in their native environment. nih.govnih.gov
Therefore, this compound could be used as a chemical probe in several ways:
Target Identification: If the compound exhibits a specific biological activity, the azide group can be used to "fish" for its molecular target. The compound could be allowed to bind to its target within a cell or cell lysate, and then an alkyne-tagged reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) could be "clicked" onto the azide. This would allow for the visualization or isolation and subsequent identification of the target protein.
Metabolic Labeling: The pyridine moiety might be recognized by certain metabolic pathways, allowing the entire molecule to be incorporated into specific biomolecules. The azide tag would then serve as a handle for their detection and analysis. tennessee.edu
Fluorescent Probe Development: The azide group can quench the fluorescence of a nearby fluorophore. A probe could be designed where a reaction at a different part of the molecule (e.g., binding to a target) triggers a change that leads to the reduction of the azide, thus "turning on" the fluorescence. More directly, the azide itself can be part of a fluorogenic reaction upon clicking with an alkyne. nih.gov
The versatility of the azide group as a chemical handle is highlighted by its widespread use in labeling various classes of biomolecules.
| Azide-Functionalized Probe | Application | Reference |
| Azido (B1232118) sugars (e.g., ManNAz) | Metabolic labeling of glycans | nih.gov |
| Azidohomoalanine (AHA) | Metabolic labeling of proteins | thermofisher.com |
| Azidofluoresceins | Fluorogenic probes for imaging | nih.gov |
| Azide-tagged lipid probes | Visualization of lipid metabolism | tennessee.edu |
| Azide-functionalized naphthoxylosides | Investigation of glycosaminoglycans | acs.org |
This table provides examples of the application of azide-functionalized probes to illustrate the potential of this compound in this area.
Q & A
Q. How to interpret XAS data for molecular interactions in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
